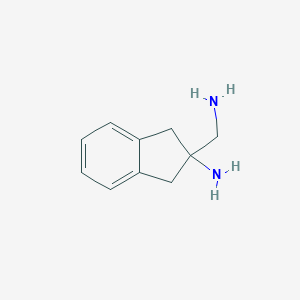

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine

Description

Properties

IUPAC Name |

2-(aminomethyl)-1,3-dihydroinden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKKQBDPZGKJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"physicochemical properties of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride"

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride

Preamble: Charting the Course for a Novel Molecular Entity

In the landscape of drug discovery and materials science, the emergence of novel chemical entities presents both an opportunity and a challenge. The compound 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride, a unique geminal diamine built upon the rigid 2,3-dihydro-1H-indene (indan) scaffold, represents such a frontier. As a molecule with potential applications in pharmaceutical development, its efficacy and behavior are fundamentally governed by its physicochemical properties.

Publicly available experimental data on this specific molecule is scarce. Therefore, this guide deviates from a simple data sheet. Instead, it serves as a comprehensive methodological framework, designed for researchers, scientists, and drug development professionals. It outlines the critical path for a full and robust physicochemical characterization, explaining not just what to measure, but why specific experimental choices are made and how the resulting data provides a foundation for future research. This document is structured to be a self-validating system of inquiry, ensuring that any researcher following these protocols can generate trustworthy and reproducible data.

Section 1: Molecular Identity and Theoretical Properties

A complete understanding of a molecule begins with its fundamental structure. All subsequent experimental work is predicated on the accurate confirmation of this identity.

Chemical Structure and Nomenclature

The molecule is characterized by an indan core with two amine-containing groups attached to the same carbon atom (C2), a feature known as a geminal substitution pattern. The hydrochloride salt form enhances stability and typically improves aqueous solubility.

-

IUPAC Name: 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine;hydrochloride

-

Molecular Formula: C₁₀H₁₅ClN₂

-

Canonical SMILES: C1C(CC2=CC=CC=C21)(CN)N.Cl

-

InChI Key: A unique identifier will be generated once the compound is registered in chemical databases.

Caption: Chemical structure of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride.

Theoretical Physicochemical Data

These values are calculated in silico and serve as a benchmark for experimental verification.

| Property | Value | Source |

| Molecular Weight | 214.72 g/mol | Calculated |

| Exact Mass | 214.09782 g/mol | Calculated |

| Elemental Composition | C: 55.94%, H: 7.04%, Cl: 16.51%, N: 13.05% | Calculated |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | Predicted |

| Predicted LogP (free base) | ~0.8 - 1.2 | Predicted (e.g., via XLogP3) |

Section 2: Methodologies for Experimental Characterization

The core of this guide lies in its detailed protocols. Each method is chosen to provide unambiguous, high-quality data essential for regulatory submissions and further development.

Identity and Purity Confirmation: HPLC-UV-MS

Causality: Before measuring any physical properties, it is imperative to confirm the identity and purity of the chemical batch. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the industry standard. It separates the target compound from impurities and provides simultaneous confirmation of its molecular weight.

Experimental Protocol:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

MS Detector: Electrospray Ionization (ESI) in positive ion mode.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in 50:50 Water:Acetonitrile.

-

Dilute to a working concentration of 10 µg/mL.

-

-

Chromatographic Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

UV Detection: Diode Array Detector (DAD) scanning 200-400 nm; extract chromatogram at 210 nm and 254 nm.

-

-

Mass Spectrometry Method:

-

Scan Range: m/z 100-500.

-

Expected Ion: The free base (C₁₀H₁₄N₂) has a monoisotopic mass of 162.12 Da. The expected ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 163.12 .

-

-

Data Analysis:

-

The purity is calculated from the area percentage of the main peak in the UV chromatogram.

-

The identity is confirmed by matching the mass spectrum of the main peak to the expected m/z of 163.12.

-

Caption: Experimental workflow for identity and purity confirmation by HPLC-UV-MS.

Structural Elucidation: NMR Spectroscopy

Causality: While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the atomic connectivity and structure. ¹H NMR details the proton environments and their neighbors, while ¹³C NMR confirms the carbon backbone.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is preferred for observing exchangeable N-H protons, while DMSO-d₆ will show them clearly.

-

Instrumentation: Bruker 400 MHz spectrometer or equivalent.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

(Optional but Recommended) 2D NMR: Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all signals.

-

Predicted ¹H NMR Signals (in D₂O):

-

Aromatic Protons: Multiplets in the range of ~7.2-7.5 ppm (4H).

-

Benzylic Protons (C1 & C3): Two distinct signals, likely complex multiplets or an AB quartet system, around ~2.8-3.3 ppm (4H). Due to the fixed ring structure, these protons are diastereotopic.

-

Aminomethyl Protons (-CH₂NH₂): A singlet at ~3.0-3.5 ppm (2H).

-

Amine Protons (-NH₂): These protons will exchange with D₂O and will likely not be observed. In DMSO-d₆, they would appear as broad singlets.

Predicted ¹³C NMR Signals:

-

Aromatic Carbons: 4-6 signals between ~120-145 ppm.

-

Quaternary Carbon (C2): A signal around ~50-60 ppm.

-

Aminomethyl Carbon (-CH₂NH₂): A signal around ~40-50 ppm.

-

Benzylic Carbons (C1 & C3): A signal around ~30-40 ppm.

Thermal Properties: Melting Point and DSC

Causality: The melting point is a critical quality control parameter indicating purity. Differential Scanning Calorimetry (DSC) provides more detailed information on thermal events, such as phase transitions, decomposition, and the presence of polymorphs.

Experimental Protocol:

-

Melting Point:

-

Use a standard melting point apparatus (e.g., Büchi M-565).

-

Place a small amount of finely ground, dried sample into a capillary tube.

-

Heat at a ramp rate of 2-5 °C/min for an initial screen, then 1 °C/min for a precise determination. Report the range from the onset of melting to complete liquefaction.

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Heat under a nitrogen atmosphere from 25 °C to 300 °C at a rate of 10 °C/min.

-

Record the heat flow to identify the melting endotherm and any subsequent decomposition exotherms.

-

Aqueous Solubility

Causality: Solubility is a cornerstone property for drug development, directly impacting bioavailability and formulation strategies. For an amine hydrochloride, solubility is expected to be pH-dependent.

Experimental Protocol (Shake-Flask Method):

-

Buffer Preparation: Prepare buffers at pH 2.0 (0.1 M HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 9.0 (Borate buffer).

-

Incubation: Add an excess of the compound to vials containing each buffer. Ensure solid is visible.

-

Equilibration: Agitate the vials at a constant temperature (25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with mobile phase, and quantify the concentration against a standard curve using the HPLC-UV method described in Section 2.1.

Ionization Constant (pKa) Determination

Causality: The two amine groups will each have a distinct pKa value, which dictates the compound's charge state at different pH values. This is critical for predicting absorption, receptor interaction, and formulation pH.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: Prepare a ~0.01 M solution of the compound in deionized water.

-

Titration: While stirring and monitoring the pH with a calibrated electrode, perform a slow, stepwise titration with a standardized 0.1 M NaOH solution.

-

Data Analysis: Plot the pH versus the volume of titrant added. The two equivalence points correspond to the deprotonation of the two amine groups. The pKa values are determined from the pH at the half-equivalence points. The first pKa will likely be in the range of 7-9 (aminomethyl group) and the second in the range of 9-10.5 (ring-associated amine).

Section 3: Summary of Physicochemical Profile

This table should be populated with experimentally determined data. The predicted values serve as a preliminary guide.

| Parameter | Method | Expected Value / Result | Significance in Drug Development |

| Identity | HPLC-MS, NMR | Confirmed [M+H]⁺ & NMR Spectrum | Foundational for all further work. |

| Purity | HPLC-UV | >98% | Ensures data is not confounded by impurities. |

| Melting Point | Capillary Method | Crystalline solid with sharp melt | Quality control and polymorphism screen. |

| Aqueous Solubility | Shake-Flask | High at acidic pH, lower at basic pH | Dictates formulation, route of administration, and absorption. |

| pKa₁ | Potentiometric Titration | ~7.0 - 9.0 | Influences charge state in the gut and blood. |

| pKa₂ | Potentiometric Titration | ~9.0 - 10.5 | Affects receptor binding and membrane permeability. |

| LogD at pH 7.4 | Calculation/Shake-Flask | < 1 | Predicts distribution between aqueous and lipid environments (ADME). |

Conclusion

The physicochemical characterization of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is a systematic process of empirical validation. By following the rigorous protocols outlined in this guide—from initial identity confirmation to the nuanced determination of solubility and pKa—researchers can build a robust and reliable data package. This foundational knowledge is not merely academic; it is the essential blueprint required to unlock the therapeutic potential of this novel molecule, enabling rational formulation design, predictive ADME modeling, and confident advancement through the development pipeline.

References

For the purpose of this guide, general authoritative sources on analytical techniques are implied. In a formal paper, specific instrument manuals, pharmacopeial chapters (e.g., from USP), and relevant scientific literature would be cited.

-

PubChem. 2-Aminoindan hydrochloride. National Center for Biotechnology Information. [Link]

- Kelly, P. M., et al. (2010). Automated pre-column derivatization method for the determination of biogenic amines and amino acids. Journal of Chromatography A.

- Notou, M., et al. (2005). Automated on-line derivatization for the determination of biogenic amines. Journal of Chromatography A.

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on physicochemical properties).

An In-depth Technical Guide to Key Intermediates in Drug Discovery: Analysis of CAS 144800-63-5 and the Aryl Urea Pharmacophore

Introduction: Navigating Chemical Identity in Research & Development

In the landscape of drug discovery and development, precise molecular identification is paramount. This guide addresses a topic of interest to researchers: "CAS number 144800-63-5 properties and suppliers," which also referenced the chemical class of 1-(3-Chlorophenyl)-3-(1-methyl-1-phenylethyl)urea. It is critical to establish at the outset that these identifiers refer to two distinct chemical entities. CAS number 144800-63-5 is unambiguously assigned to the diamine, 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine . In contrast, 1-(3-Chlorophenyl)-3-(1-methyl-1-phenylethyl)urea represents a member of the aryl urea class of compounds, a well-established pharmacophore in medicinal chemistry.

This technical guide has been structured to provide a comprehensive overview of both molecules, recognizing that researchers may have an interest in either the specific diamine intermediate or the broader class of aryl ureas. We will delve into the physicochemical properties, synthesis, and applications of each, providing the in-depth, field-proven insights required by professionals in pharmaceutical research.

Part 1: The Diamine Intermediate: 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine

Core Properties and Identification

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine is a diamine built on a dihydroindene scaffold. Its structure presents two primary amine groups, one of which is part of an aminomethyl substituent, attached to a quaternary carbon within the five-membered ring. This arrangement makes it a valuable chiral building block or intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine

| Property | Value | Source |

| CAS Number | 144800-63-5 | [1] |

| Molecular Formula | C₁₀H₁₄N₂ | |

| Molecular Weight | 162.23 g/mol | |

| IUPAC Name | 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine | [2] |

| Storage Conditions | 2-8 °C | |

| Purity | Typically ≥95% |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature, suggesting its primary role as a synthetic intermediate.

Applications in Drug Discovery and Development

The structural motif of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine makes it a useful starting material in medicinal chemistry. Its two primary amine groups offer differential reactivity for the construction of heterocyclic systems or for derivatization to explore structure-activity relationships (SAR).

A notable application of this compound is as a known intermediate in the synthesis of more complex molecules. For instance, it has been used in reductive amination reactions with ketones to produce more elaborate structures for biological screening.[3] The rigid dihydroindene backbone is often employed in drug design to restrict the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target.

Synthesis Protocol: A Conceptual Overview

The synthesis of diamines on a gem-disubstituted carbon, such as in CAS 144800-63-5, often involves multi-step sequences starting from a corresponding indanone. A plausible synthetic route, based on established organic chemistry principles, is outlined below. The synthesis of a related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, involves protecting the amino group of 2-aminoindan followed by ring functionalization.[4] A similar strategy could be adapted for the synthesis of the title compound.

Experimental Workflow: Conceptual Synthesis

Caption: Conceptual synthesis pathway for CAS 144800-63-5.

Suppliers

This compound is available from several chemical suppliers specializing in research and development quantities:

Part 2: The Aryl Urea Pharmacophore: 1-(3-Chlorophenyl)-3-(1-methyl-1-phenylethyl)urea

Core Properties and Identification

1-(3-Chlorophenyl)-3-(1-methyl-1-phenylethyl)urea belongs to the aryl urea class of compounds, which are characterized by a urea moiety substituted with at least one aryl group. This particular structure features a 3-chlorophenyl group and a 1-methyl-1-phenylethyl (cumyl) group. While a specific CAS number for this exact isomer is not readily found in major databases, its properties can be inferred from closely related analogs. For instance, the herbicidally active compound Cumyluron is 1-(2-chlorobenzyl)-3-(1-methyl-1-phenylethyl)urea (CAS 99485-76-4).[6]

Table 2: Predicted and Representative Physicochemical Properties for Aryl Ureas

| Property | Predicted/Representative Value | Source/Comment |

| Molecular Formula | C₁₆H₁₇ClN₂O | (for the title compound) |

| Molecular Weight | 288.77 g/mol | (for the title compound) |

| XlogP (predicted) | ~3.5 - 4.5 | [7] (Based on similar structures) |

| Hydrogen Bond Donors | 2 | (Urea NH groups) |

| Hydrogen Bond Acceptors | 1 | (Urea carbonyl oxygen) |

| Solubility | Generally low in water, soluble in organic solvents | Common characteristic of aryl ureas |

The Role of Aryl Ureas in Drug Discovery

Aryl urea derivatives are a cornerstone in modern medicinal chemistry, with numerous compounds progressing into clinical trials and onto the market.[8] Their utility stems from the urea linkage's ability to form strong, directional hydrogen bonds with protein targets, often mimicking peptide bonds. This makes them excellent scaffolds for designing enzyme inhibitors and receptor modulators.

Key Therapeutic Areas:

-

Oncology: Many aryl urea-containing compounds are potent kinase inhibitors. The diaryl urea sorafenib, for example, is a multi-kinase inhibitor used to treat various cancers. The urea moiety typically anchors the inhibitor in the ATP-binding pocket of the kinase.[9]

-

Antimicrobial Agents: Certain aryl urea derivatives have demonstrated significant activity against bacterial strains, including multi-drug-resistant ones like Acinetobacter baumannii.[8]

-

Anti-inflammatory and Immunomodulatory Agents: Aryl ureas have been developed as inhibitors of key inflammatory targets. For instance, they have been investigated as multitarget inhibitors of VEGFR-2 and PD-L1 in the context of anticancer immunotherapies.[10]

The 1-(3-chlorophenyl) moiety is a common feature in many bioactive molecules, often contributing to favorable binding interactions through hydrophobic and halogen bonding. The 1-methyl-1-phenylethyl group provides a bulky, lipophilic substituent that can probe deep hydrophobic pockets within a target protein.

Signaling Pathway Inhibition: A Case Study of PI3K/Akt/mTOR

Given the prevalence of aryl ureas as kinase inhibitors, a relevant signaling pathway to consider is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Diaryl urea compounds have been specifically designed to inhibit this pathway.[2][5] The diagram below illustrates the key nodes of this pathway and the potential point of intervention for a hypothetical aryl urea inhibitor.

Caption: Aryl urea inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: General Synthesis of N,N'-Disubstituted Ureas

The synthesis of unsymmetrical ureas like 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea is a common transformation in medicinal chemistry. A reliable and frequently used method involves the reaction of an amine with an isocyanate.

Step-by-Step Methodology:

-

Preparation of 3-Chlorophenyl Isocyanate:

-

Causality: The isocyanate is a key electrophilic intermediate. It can be prepared from 3-chloroaniline by reaction with phosgene or a phosgene equivalent like triphosgene. This step should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.

-

Protocol: To a solution of 3-chloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., toluene or ethyl acetate), add triphosgene (0.4 eq) portion-wise at 0 °C. The reaction mixture is then carefully heated to reflux and monitored by TLC or GC-MS until the starting amine is consumed. The solvent is removed under reduced pressure to yield the crude isocyanate, which is often used directly in the next step.

-

-

Urea Formation:

-

Causality: The nucleophilic amine (1-methyl-1-phenylethylamine) attacks the electrophilic carbonyl carbon of the isocyanate to form the stable urea linkage.

-

Protocol: Dissolve 1-methyl-1-phenylethylamine (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, add a solution of 3-chlorophenyl isocyanate (1.0 eq) in the same solvent dropwise at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours.

-

Self-Validation: The reaction progress can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot.

-

-

Work-up and Purification:

-

Protocol: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude solid is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often sufficient to obtain the pure N,N'-disubstituted urea. If necessary, flash column chromatography on silica gel can be employed.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

For safer, alternative methods that avoid phosgene and isocyanates, protocols involving the reaction of amines with carbamates can be employed.[10]

Suppliers of Related Compounds

While 1-(3-chlorophenyl)-3-(1-methyl-1-phenylethyl)urea may be a custom synthesis product, closely related aryl ureas are available from major chemical suppliers, which can also serve as starting points for further derivatization.

-

Sigma-Aldrich (Merck): Offers a wide range of substituted phenyl isocyanates and anilines for the synthesis of custom ureas. They also list compounds like 1-(3-chlorophenyl)-3-(1-naphthyl)urea.

-

ChemBridge: Provides screening compounds, including N-(3-chlorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, which is structurally similar.[11]

-

Vulcanchem: Lists related compounds such as N,N-dibenzyl-N'-(3-chlorophenyl)urea.[12]

Conclusion

This guide has provided a detailed technical overview of two distinct but relevant chemical entities for researchers in drug discovery. 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine (CAS 144800-63-5) serves as a valuable, structurally constrained diamine intermediate for building complex molecular architectures. In parallel, the aryl urea scaffold , exemplified by 1-(3-Chlorophenyl)-3-(1-methyl-1-phenylethyl)urea , continues to be a highly fruitful area of research, yielding potent modulators of various biological targets. Understanding the properties, synthesis, and applications of both building blocks and established pharmacophores is essential for the rational design and development of next-generation therapeutics.

References

-

Prachi, R., Sharma, G., & Gill, M. S. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen, 07(01), 213–217. Available at: [Link]

-

Al-Harthy, T., Al-Mughairi, M., Al-Maawali, N., Al-Balushi, R. A., Al-Suti, M. K., & Khan, M. S. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(23), 5727. Available at: [Link]

-

Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23846–23852. Available at: [Link]

-

ResearchGate. (2023). Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. Available at: [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1805. Available at: [Link]

-

MDPI. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(15), 4984. Available at: [Link]

-

PubChem. (n.d.). N-(3-Chlorophenyl)-N'-(1-phenylethyl)urea. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS 338750-54-2 | 1-(3-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea. Retrieved from [Link]

-

NIST. (n.d.). Urea, N'-(3-chlorophenyl)-N,N-dimethyl-. Retrieved from [Link]

- Google Patents. (n.d.). US6933410B2 - Process for preparing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.

-

PubChemLite. (n.d.). N-(3-chlorophenyl)-n'-(1-phenylethyl)urea. Retrieved from [Link]

- Google Patents. (n.d.). EP2104665A2 - Imidazolone and imidazolidinone derivatives as 11b-hsd1 inhibitors for diabetes.

-

EPA. (n.d.). Urea, N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)-. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3538. Available at: [Link]

-

ResearchGate. (2023). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. Available at: [Link]

-

MDPI. (2018). Synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(4), M1018. Available at: [Link]

-

ResearchGate. (2023). Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Available at: [Link]

-

MDPI. (2021). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 26(11), 3183. Available at: [Link]

-

EPA. (n.d.). Urea, N-(4-chlorophenyl)-N'-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea. Retrieved from [Link]

- Google Patents. (n.d.). EP2104665A2 - Imidazolone and imidazolidinone derivatives as 11b-hsd1 inhibitors for diabetes.

-

PubMed Central. (2021). Target-based evaluation of 'drug-like' properties and ligand efficiencies. RSC Med. Chem., 12(7), 1149-1160. Available at: [Link]

-

Chemical Society Reviews. (2012). The significance of acid/base properties in drug discovery. Chem. Soc. Rev., 41(21), 6923-6943. Available at: [Link]

Sources

- 1. Buy 2,4-Diethoxybenzamide (EVT-1198389) | 148528-37-4 [evitachem.com]

- 2. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101553474A - ä½ä¸ºç³å°¿ç ç¨11b-HSD1æå¶åçåªååé ®ååªåç·é ®è¡çç© - Google Patents [patents.google.com]

- 4. US6933410B2 - Process for preparing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(3-chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea | C15H15ClN2O2 | CID 2763946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - N-(3-chlorophenyl)-n'-(1-phenylethyl)urea (C15H15ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Hit2Lead | N-(3-chlorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea | SC-6945682 [hit2lead.com]

- 12. N,N-dibenzyl-N'-(3-chlorophenyl)urea (86764-42-3) for sale [vulcanchem.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Aminoindane Derivatives in the Central Nervous System

This guide provides a comprehensive technical overview of the mechanism of action of 2-aminoindane derivatives in the central nervous system (CNS). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular pharmacology, structure-activity relationships, and key experimental methodologies used to characterize this important class of psychoactive compounds.

Introduction: The Significance of 2-Aminoindane Derivatives

2-aminoindane and its derivatives represent a class of rigid analogues of amphetamine, characterized by a phenyl ring fused to a cyclopentane ring with an amino group at the 2-position.[1] This structural constraint has profound implications for their pharmacological profile, leading to a diverse range of effects on monoaminergic systems in the CNS. Initially explored for potential therapeutic applications, including as anti-Parkinsonian agents and analgesics, they have more recently emerged as novel psychoactive substances (NPS) often sold as "research chemicals" or "legal highs".[2][3] Their varied effects, ranging from psychostimulant to entactogenic, are a direct consequence of their differential interactions with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][4] Understanding the nuanced mechanisms of action of these compounds is critical for both elucidating fundamental principles of monoamine neurotransmission and for addressing the public health challenges posed by their recreational use.

Molecular Mechanism of Action: A Tale of Transporters and Receptors

The primary mechanism of action of 2-aminoindane derivatives is their interaction with plasma membrane monoamine transporters.[1][4] These compounds can act as either reuptake inhibitors, blocking the transport of dopamine, norepinephrine, and/or serotonin back into the presynaptic neuron, or as releasing agents, promoting the non-vesicular efflux of these neurotransmitters from the neuron.[5][6] This distinction is crucial, as releasing agents generally produce more robust and prolonged increases in synaptic monoamine concentrations compared to reuptake inhibitors.

Interaction with Monoamine Transporters

The affinity and activity of 2-aminoindane derivatives at DAT, NET, and SERT are highly dependent on the substitution pattern on the indane ring.[1][4]

-

Unsubstituted 2-Aminoindane (2-AI): The parent compound, 2-AI, is a selective substrate for NET and DAT, with negligible activity at SERT.[1] This profile results in stimulant effects reminiscent of amphetamine.[1]

-

Ring-Substituted Derivatives: The addition of substituents to the aromatic ring dramatically shifts the selectivity profile towards the serotonin transporter.[1][4]

-

5,6-Methylenedioxy-2-aminoindane (MDAI): This derivative is a moderately selective serotonin and norepinephrine releasing agent, with significantly weaker effects on dopamine release.[1] Its pharmacological profile is often compared to that of MDMA, producing entactogenic effects.[1]

-

5-Methoxy-6-methyl-2-aminoindane (MMAI): MMAI is a highly selective serotonin releasing agent, with over 100-fold lower potency at NET and DAT.[1][4] This selectivity results in pronounced serotonergic effects with minimal stimulant properties.[1]

-

5-Iodo-2-aminoindane (5-IAI): Similar to MDAI, 5-IAI is a potent serotonin and norepinephrine releaser.[7]

-

The following table summarizes the in vitro potencies of several key 2-aminoindane derivatives at the human monoamine transporters.

| Compound | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) | Primary Action | Reference(s) |

| 2-AI | 439 | 86 | >10,000 | Releasing Agent | [1] |

| MDAI | 1,334 | 117 | 114 | Releasing Agent | [1] |

| MMAI | >10,000 | 3,101 | 31 | Releasing Agent | [1] |

| 5-IAI | ~1,000 | ~100 | ~50 | Releasing Agent | [7] |

Diagram of Monoamine Transporter Interaction

Caption: Mechanism of 2-Aminoindane Derivatives at the Monoamine Synapse.

Off-Target Receptor Interactions

In addition to their primary effects on monoamine transporters, some 2-aminoindane derivatives exhibit affinity for various neurotransmitter receptors, which can contribute to their overall pharmacological profile and potential side effects.[1][4]

-

α2-Adrenergic Receptors: Unsubstituted 2-AI displays notable affinity for α2-adrenergic receptor subtypes, particularly α2C.[1][4] This interaction could potentially modulate norepinephrine release. Ring substitution, as seen in MDAI and MMAI, generally reduces affinity for these receptors.[1]

-

Serotonin Receptors: While 2-AI and MDAI show little affinity for serotonin receptors, derivatives with a 5-methoxy group, such as MMAI, can bind with moderate affinity to 5-HT1A and 5-HT2B receptors.[1][4]

The following table summarizes the receptor binding affinities (Ki, nM) for selected 2-aminoindane derivatives.

| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2B (Ki, nM) | Reference(s) |

| 2-AI | 134 | 211 | 41 | >10,000 | >10,000 | [1][4] |

| MDAI | >1,000 | >1,000 | >1,000 | >10,000 | >10,000 | [1][4] |

| MMAI | ~700 | ~1,000 | ~1,200 | ~500 | ~600 | [1][4] |

Downstream Signaling Pathways

The increased synaptic concentrations of monoamines resulting from the action of 2-aminoindane derivatives lead to the activation of downstream signaling pathways through their respective G-protein coupled receptors (GPCRs).[8]

-

Dopaminergic Pathways: Activation of D1-like receptors (D1 and D5) typically leads to stimulation of adenylyl cyclase and increased cyclic AMP (cAMP) levels, while activation of D2-like receptors (D2, D3, and D4) inhibits adenylyl cyclase and decreases cAMP.[8] These pathways are crucial for reward, motivation, and motor control.

-

Noradrenergic Pathways: Norepinephrine acts on α and β adrenergic receptors, which are involved in a wide range of functions including arousal, attention, and mood.

-

Serotonergic Pathways: Serotonin receptors are incredibly diverse, with at least 14 subtypes. The entactogenic and psychoactive effects of many 2-aminoindane derivatives are thought to be mediated primarily through the 5-HT2A and 5-HT1A receptors.[9]

Diagram of a Generalized Downstream Signaling Cascade

Caption: Generalized GPCR Signaling Pathway Activated by Monoamines.

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-aminoindane derivatives is exquisitely sensitive to their chemical structure. Understanding these SARs is crucial for designing novel compounds with specific selectivities and for predicting the effects of newly emerging NPS.

-

The Unsubstituted Core (2-AI): The rigid 2-aminoindane scaffold confers higher selectivity for the catecholamine transporters (DAT and NET) over SERT compared to its flexible analogue, amphetamine.[1]

-

Aromatic Ring Substitution:

-

Methylenedioxy group (e.g., MDAI): The addition of a methylenedioxy bridge across the 5 and 6 positions dramatically increases affinity and activity at SERT, while reducing potency at DAT.[1] This is a key structural feature for producing entactogenic effects.

-

Methoxy and Methyl groups (e.g., MMAI): The combination of a 5-methoxy and 6-methyl group leads to highly selective SERT releasing agents.[1][4]

-

Halogenation (e.g., 5-IAI): Introduction of a halogen, such as iodine at the 5-position, also enhances serotonergic activity.[7]

-

-

N-Alkylation: N-methylation of 2-AI (NM-2AI) has been shown to increase selectivity for NET.[10]

Experimental Methodologies for Characterization

A variety of in vitro and in vivo assays are employed to characterize the mechanism of action of 2-aminoindane derivatives.

In Vitro Assays

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) into cells expressing the corresponding transporter.

-

Protocol:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in 96-well plates.[11]

-

Assay Buffer: Prepare a Krebs-HEPES buffer (KHB) containing 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, and 2 mM MgCl2, at pH 7.3.[11]

-

Pre-incubation: Wash the cells once with room temperature KHB. Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound (e.g., a 2-aminoindane derivative) or vehicle.[11]

-

Uptake Initiation: Add the radiolabeled substrate (e.g., 200 nM [3H]dopamine for DAT, 200 nM [3H]norepinephrine for NET, or 100 nM [3H]serotonin for SERT) to initiate uptake.[11]

-

Incubation: Incubate for a short period (1-3 minutes) at room temperature to measure the initial rate of uptake.[11]

-

Termination: Rapidly terminate the reaction by washing the cells twice with ice-cold KHB.[11]

-

Lysis and Scintillation Counting: Lyse the cells with 1% SDS and measure the radioactivity using a scintillation counter.[11]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

-

Monoamine Release Assay

This assay directly measures the ability of a compound to induce the efflux of a pre-loaded radiolabeled substrate from synaptosomes.

-

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from the brain region of interest (e.g., striatum for DAT, hippocampus for SERT) of a rodent by differential centrifugation.[12]

-

Pre-loading: Incubate the synaptosomes with a radiolabeled substrate (e.g., [3H]MPP+ for DAT and NET, or [3H]5-HT for SERT) to allow for uptake.[12]

-

Washing: Wash the synaptosomes to remove excess extracellular radiolabel.

-

Release Initiation: Add varying concentrations of the test compound to the synaptosomes.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Separation: Separate the synaptosomes from the supernatant by centrifugation or filtration.

-

Quantification: Measure the radioactivity in the supernatant (representing released neurotransmitter) and in the synaptosome pellet.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the test compound that induces 50% of the maximal release.

-

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand with known binding characteristics.

-

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target of interest.

-

Incubation: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Experimental Workflow for In Vitro Characterization

Caption: In Vitro Workflow for Pharmacological Characterization.

In Vivo Assays

Locomotor Activity

This assay measures the stimulant or depressant effects of a compound on spontaneous movement in rodents.

-

Protocol:

-

Apparatus: Use open-field arenas equipped with infrared beams to automatically track the animal's movement.[7]

-

Habituation: Acclimate the animals to the testing room and the open-field arenas for several days prior to the experiment to reduce novelty-induced hyperactivity.[12]

-

Administration: Administer the test compound or vehicle to the animals.

-

Testing: Immediately place the animals in the open-field arenas and record their locomotor activity for a set period (e.g., 60-120 minutes).[7]

-

Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and stereotypic movements.

-

Conditioned Place Preference (CPP)

This assay assesses the rewarding or aversive properties of a compound.

-

Protocol:

-

Apparatus: Use a two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[13][14]

-

Pre-conditioning (Baseline): On the first day, allow the animals to freely explore all compartments to determine their initial preference.[11]

-

Conditioning: Over several days, pair the administration of the test compound with one compartment and the vehicle with another compartment.[11][13]

-

Test Day: On the final day, allow the drug-free animals to freely access all compartments and measure the time spent in each.[11][13]

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment indicates a conditioned place preference and suggests rewarding properties.[13]

-

Drug Discrimination

This assay evaluates the subjective effects of a compound by training animals to recognize and respond to its interoceptive cues.

-

Protocol:

-

Apparatus: Use a standard operant conditioning chamber with two levers.[15]

-

Training: Train animals to press one lever to receive a reward (e.g., a food pellet) after administration of a known drug (e.g., amphetamine) and the other lever after administration of vehicle.[16]

-

Testing: Once the animals have learned the discrimination, administer the test compound and observe which lever they press.

-

Data Analysis: If the animals predominantly press the drug-associated lever, it indicates that the test compound has subjective effects similar to the training drug.[17]

-

Potential for Serotonin Syndrome

A critical consideration for 2-aminoindane derivatives with potent serotonin-releasing properties is the risk of inducing serotonin syndrome.[3][9] This potentially life-threatening condition results from excessive serotonergic activity in the CNS and periphery.[9][18]

Mechanisms Contributing to Serotonin Syndrome:

-

Increased Serotonin Release: Compounds like MDAI and MMAI directly cause a massive efflux of serotonin into the synapse.[1][4]

-

Inhibition of Serotonin Reuptake: While primarily releasing agents, these compounds also inhibit SERT, further prolonging the presence of serotonin in the synaptic cleft.[7]

Clinical Manifestations:

Symptoms of serotonin syndrome can range from mild to severe and include:

-

Cognitive and Behavioral Changes: Agitation, confusion, and restlessness.[9][19]

-

Autonomic Dysfunction: Hyperthermia, tachycardia, and diaphoresis.[9][19]

-

Neuromuscular Hyperactivity: Myoclonus, hyperreflexia, and tremor.[9][19]

Researchers and clinicians must be aware of the potential for serotonin syndrome when working with or encountering individuals who have used potent serotonin-releasing 2-aminoindane derivatives, especially in combination with other serotonergic drugs.[9][19]

Conclusion

The 2-aminoindane scaffold has proven to be a versatile template for generating a wide array of psychoactive compounds with diverse mechanisms of action. Their primary interaction with monoamine transporters, coupled with their structure-dependent selectivity, allows for the fine-tuning of their pharmacological effects. A thorough understanding of their molecular mechanisms, structure-activity relationships, and potential for off-target effects is paramount for both basic neuroscience research and for addressing the clinical and societal challenges associated with their use. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this fascinating and important class of compounds.

References

-

Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]

-

Bardo, M. T., Rowlett, J. K., & Harris, M. J. (1995). Conditioned place preference using opiate and stimulant drugs: a meta-analysis. Neuroscience & Biobehavioral Reviews, 19(1), 39–51. [Link]

-

Prus, A. J., Wise, L. E., & Richards, J. B. (2011). Drug-induced conditioned place preference and its practical use in substance use disorder research. Frontiers in Psychiatry, 2, 72. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Cell-based radiotracer binding and uptake inhibition assays: A comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Frontiers in Pharmacology, 6, 19. [Link]

-

Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]

-

Li, Y., Wu, H., Wang, S., & Li, X. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), 58384. [Link]

-

Carlezon, W. A., Jr. (2003). Place conditioning to study drug reward and aversion. Methods in Molecular Medicine, 84, 243–249. [Link]

-

Perdomo Zavarce, L. E., Balza Jimenez, K. de C., Acurero Castellano, G. A., Angel Migliore, L. B., Dabian Makarem, A. S., Faria Quintero, A. R., Linero Arrieta, A. R., Zapata Cardenas, M. V., Vera Sosa, M., Izquierdo Soto, R. E., Migliore de Angel, B. de C., Suárez Roca, H., Israel, A., Charris Charris, J. E., López D´Sola, S. E., Ramírez Moran, M. M., & Angel Guio, J. E. (2014). Design, synthesis and preliminary pharmacologic evaluation of 2-aminoindane-quinoline analogs as dopaminergic agents. Der Pharma Chemica, 6(6), 336-345. [Link]

-

Wikipedia. (2023, September 8). Monoamine releasing agent. Wikipedia. [Link]

-

Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Request PDF. [Link]

-

Mental Health Matters. (2023, September 8). What is a Monoamine Releasing Agent? Mental Health Matters. [Link]

-

Gatch, M. B. (2017). Discriminative Stimulus Effects of Psychostimulants. In The Effects of Drugs on the Mind (pp. 143-157). Academic Press. [Link]

-

Gao, H. M., & Hong, J. S. (2008). Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders. Journal of Neurochemistry, 107(1), 1–13. [Link]

-

Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., & An, J. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441–451. [Link]

-

Mental Health Matters. (2023, September 8). What is a Monoamine Releasing Agent? Mental Health Matters. [Link]

-

Gatch, M. B., Taylor, C. M., & Forster, M. J. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Drug and Alcohol Dependence, 199, 108–115. [Link]

-

ResearchGate. (n.d.). Mechanisms of serotonin syndrome. Depiction of the actions of the.... ResearchGate. [Link]

-

Desai, R. I., & Paronis, C. A. (2010). Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds. Journal of Pharmacology and Experimental Therapeutics, 334(3), 968–977. [Link]

-

Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]

-

Foong, A. L., Grindrod, K. A., & Patel, T. (2018). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions. International Journal of Tryptophan Research, 11, 1178646918791219. [Link]

-

Taylor & Francis. (n.d.). Monoamine neurotransmitters – Knowledge and References. Taylor & Francis. [Link]

-

Maze Engineers. (n.d.). Drug discrimination test box. ConductScience. [Link]

-

Boyer, E. W., & Shannon, M. (2005). The serotonin syndrome. The New England Journal of Medicine, 352(11), 1112–1120. [Link]

-

Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4973–4976. [Link]

-

Melior Discovery. (n.d.). Drug Discrimination Assessment. Melior Discovery. [Link]

-

Sporer, K. A. (1995). The serotonin syndrome. Implicated drugs, pathophysiology and management. Drug Safety, 13(2), 94–104. [Link]

-

Glennon, R. A. (1990). Drug discrimination. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]

-

I. D. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3344–3357. [Link]

-

Volpi-Abadie, J., Kaye, A. M., & Kaye, A. D. (2013). Serotonin syndrome. The Ochsner Journal, 13(4), 533–540. [Link]

-

ResearchGate. (n.d.). Locomotor activity in a novel test environment, without vehicle or drug administration.... ResearchGate. [Link]

-

Melior Discovery. (n.d.). Locomotor Sensitization Study. Melior Discovery. [Link]

-

Newman, A. H., Cao, J., Keck, T. M., Kulkarni, S. S., & Husbands, S. M. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS Medicinal Chemistry Letters, 1(9), 451–455. [Link]

- Google Patents. (n.d.). US3923887A - Derivatives of 2-aminoindane, the preparation and use thereof.

-

Singh, S. (2000). Discovery and Development of Monoamine Transporter Ligands. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]

-

ResearchGate. (n.d.). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. [Link]

-

I. D. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3344–3357. [Link]

-

Semantic Scholar. (n.d.). Chapter 11 – Aminoindane Analogues. Semantic Scholar. [Link]

-

Rossi, M., Lu, D., & Largent-Milnes, T. M. (2021). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Molecules, 26(11), 3192. [Link]

-

Penmatsa, A. (2013). Overview of Monoamine Transporters. In Dopamine Transporter. Humana Press. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. [Link]

Sources

- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The serotonin syndrome. Implicated drugs, pathophysiology and management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. Monoamine releasing agent [medbox.iiab.me]

- 7. va.gov [va.gov]

- 8. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Drug-Induced Serotonin Syndrome [uspharmacist.com]

An In-Depth Technical Guide to the Pharmacological Profile of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine

Preamble: Charting the Unexplored Territory of a Novel Psychoactive Scaffold

The compound 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine represents a novel molecular entity for which no formal pharmacological characterization has been published to date. Its structure, featuring a rigid 2-aminoindan core—a well-established pharmacophore—with an additional aminomethyl substituent at the 2-position, presents an intriguing subject for investigation. This guide, therefore, serves as a comprehensive roadmap for the systematic elucidation of its pharmacological profile.

Our investigative strategy is predicated on the known pharmacology of its closest structural analog, 2-aminoindane (2-AI). 2-AI is recognized as a psychostimulant that functions as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the release of these catecholamines, with negligible action at the serotonin transporter (SERT).[1][2][3] It also exhibits moderate to high affinity for α2-adrenergic receptors.[1][2]

We hypothesize that 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine will similarly engage with monoamine transporters and adrenergic receptors. The introduction of a second amine moiety is predicted to modulate the potency and selectivity of these interactions, potentially altering its functional output from a purely catecholaminergic profile to a more complex one. This document outlines the logical progression of in vitro and in vivo studies required to test this hypothesis and to construct a complete pharmacological dossier for this novel compound.

Part 1: Primary Target Engagement: Monoamine Transporter Interactions

The foundational step in characterizing any novel psychoactive compound with a scaffold related to amphetamine is to determine its affinity and functional activity at the holy trinity of monoamine transporters: DAT, NET, and SERT. This initial screen will dictate the subsequent trajectory of the entire investigation.

Caption: Initial in vitro screening workflow for monoamine transporters.

Protocol 1: Competitive Radioligand Binding Assays

Causality: This experiment is the crucial first pass to determine if the compound physically interacts with the transporters. By measuring the displacement of a known high-affinity radioligand, we can quantify the compound's binding affinity (Ki). A high affinity (low Ki value) suggests that the transporter is a likely biological target.

Methodology:

-

Source Material: Prepare membrane homogenates from human embryonic kidney (HEK293) cells stably expressing the recombinant human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Assay Buffer: Utilize an appropriate buffer system, typically Tris-HCl based, containing protease inhibitors.

-

Radioligands:

-

hDAT: [³H]WIN 35,428 (a potent dopamine reuptake inhibitor).

-

hNET: [³H]Nisoxetine (a selective norepinephrine reuptake inhibitor).

-

hSERT: [³H]Citalopram (a selective serotonin reuptake inhibitor).

-

-

Competition Curve: Incubate the cell membranes with a fixed concentration of the chosen radioligand and a range of concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

Incubation & Termination: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature). Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis (e.g., using Prism software) to calculate the IC50 (concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Hypothetical Data Summary:

| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) |

| Test Compound | 150 | 45 | >10,000 |

| 2-Aminoindan (2-AI) | 439[1] | 86[1] | >10,000[1] |

| (+)-Amphetamine | 24.5 | 7.1 | 3380 |

This hypothetical data suggests the test compound retains the catecholamine-selective profile of 2-AI, with potentially higher potency at both DAT and NET.

Protocol 2: Synaptosomal Monoamine Release Assays

Causality: A binding affinity does not reveal the functional consequence of the interaction. The compound could be an inhibitor (blocker) or a substrate (releaser). This assay directly measures the compound's ability to induce reverse transport (efflux) of monoamines, which is the hallmark of amphetamine-like releasing agents.

Methodology:

-

Synaptosome Preparation: Prepare crude synaptosomes from fresh rat brain tissue (striatum for dopamine, hippocampus for serotonin, and hypothalamus/cortex for norepinephrine).

-

Preloading: Incubate the synaptosomes with a radioactive monoamine or analogue:

-

DAT/NET: [³H]1-methyl-4-phenylpyridinium ([³H]MPP+), a substrate for both transporters.

-

SERT: [³H]Serotonin ([³H]5-HT).

-

-

Washing: After the uptake phase, wash the synaptosomes with buffer to remove excess extracellular radioactivity.

-

Initiating Release: Resuspend the preloaded synaptosomes in buffer and add varying concentrations of the test compound.

-

Superfusate Collection: After a short incubation period (e.g., 5-10 minutes), pellet the synaptosomes by centrifugation. Collect the supernatant, which contains the released radioactivity.

-

Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting.

-

Data Analysis: Calculate the amount of radioactivity released as a percentage of the total radioactivity in the synaptosomes. Plot the percentage of release against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal release) and Emax (maximal release effect).

Hypothetical Data Summary:

| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) |

| Test Compound | 95 | 30 | >10,000 |

| 2-Aminoindan (2-AI) | 439[1] | 86[1] | >10,000[1] |

| MDMA | 296 | 68 | 98 |

This hypothetical data would classify the test compound as a potent and selective catecholamine releaser, consistent with its binding profile.

Part 2: Secondary Target and Off-Target Profiling

Based on the known profile of 2-AI, which binds to α2-adrenergic receptors, and the tendency for related compounds to interact with serotonin receptors, a broader screening is essential for a comprehensive safety and mechanistic understanding.[1][2]

Protocol 3: Adrenergic and Serotonergic Receptor Binding Panel

Causality: Identifying interactions at secondary targets is critical for predicting potential side effects and polypharmacology. Affinity for α2-adrenoceptors could modulate the stimulant effects, while interactions with 5-HT receptors could introduce psychedelic or empathogenic qualities.

Methodology:

-

Target Selection: A focused panel should include, at a minimum: α2A, α2B, α2C adrenergic receptors and 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptors.

-

Assay Principle: The methodology is identical to Protocol 1, using cell membranes expressing the specific receptor subtype of interest and a corresponding high-affinity radioligand (e.g., [³H]Rauwolscine for α2 receptors, [³H]Ketanserin for 5-HT2A receptors).

-

Data Analysis: Calculate Ki values as described previously. An affinity is generally considered significant if the Ki is below 1 µM.

Hypothetical Data Summary:

| Receptor Target | Test Compound Ki (nM) | 2-Aminoindan (2-AI) Ki (nM) |

| α2A-Adrenergic | 98 | 134[2] |

| α2B-Adrenergic | 180 | 211[2] |

| α2C-Adrenergic | 35 | 41[2] |

| 5-HT2A | >5,000 | >10,000[1] |

| 5-HT2B | 850 | >10,000[1] |

This hypothetical profile suggests the test compound retains the high affinity for α2C-adrenoceptors seen with 2-AI and may have acquired weak affinity for the 5-HT2B receptor.

Part 3: In Vivo Pharmacodynamic Characterization

The in vitro data provide a mechanistic hypothesis: the compound is a catecholamine-releasing agent. In vivo studies are required to confirm that this mechanism translates into a predictable behavioral phenotype in a whole organism.

Caption: Workflow for assessing the in vivo behavioral effects.

Protocol 4: Rodent Locomotor Activity Assessment

Causality: Drugs that release dopamine and norepinephrine in the central nervous system typically increase spontaneous motor activity. This is a simple, robust, and high-throughput assay to confirm the central stimulant properties of the test compound.

Methodology:

-

Subjects: Male C57BL/6 mice or Sprague-Dawley rats.

-

Apparatus: Automated open-field activity chambers equipped with infrared photobeam arrays to track horizontal and vertical movement.

-

Procedure: a. Acclimate animals to the testing room for at least 60 minutes. b. Place each animal into an activity chamber and allow it to habituate for 30-60 minutes. c. Administer the test compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle (e.g., saline). d. Immediately return the animal to the chamber and record locomotor activity for 90-120 minutes.

-

Data Analysis: Quantify total distance traveled, horizontal activity, and vertical activity (rearing). Analyze the data using ANOVA to determine dose-dependent effects compared to the vehicle control.

Protocol 5: Amphetamine Drug Discrimination

Causality: This paradigm assesses the interoceptive (subjective) effects of a drug. By training an animal to recognize the internal state produced by a known drug (e.g., amphetamine), we can determine if a novel compound produces a similar subjective feeling, providing powerful insight into its mechanism of action and abuse potential.

Methodology:

-

Subjects: Male Sprague-Dawley rats, food-restricted to 85-90% of their free-feeding weight.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Training Phase: a. Train rats to press a lever for a food reward (e.g., sucrose pellet). b. On training days, administer either (+)-amphetamine (e.g., 1 mg/kg, IP) or saline 15 minutes before the session. c. If amphetamine was administered, only presses on the "drug-appropriate" lever are reinforced. If saline was administered, only presses on the "saline-appropriate" lever are reinforced. d. Continue training until rats reliably press the correct lever (>80% accuracy) based on the injection they received.

-

Testing Phase: a. Once trained, administer various doses of the test compound prior to the session. b. During the test session, presses on either lever are recorded but not reinforced (to avoid new learning). c. Calculate the percentage of responses made on the drug-appropriate lever.

-

Data Interpretation: Full substitution occurs if the test compound produces >80% responding on the amphetamine-appropriate lever, indicating it has amphetamine-like subjective effects.

Part 4: Preliminary Safety and Pharmacokinetic Assessment

An early understanding of a compound's toxicity and its absorption, distribution, metabolism, and excretion (ADME) profile is essential before committing to more extensive preclinical development.

Protocol 6: In Vitro Cytotoxicity Assay

Causality: This assay provides a rapid assessment of the compound's general toxicity to cells, helping to identify potential liabilities early in development.

Methodology:

-

Cell Line: Use a relevant cell line, such as HEK293 (used in binding assays) or SH-SY5Y (a human neuroblastoma line).

-

Assay: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound for 24-48 hours.

-

Viability Measurement: Assess cell viability using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50).

Protocol 7: Rodent Pharmacokinetic (PK) Study

Causality: Understanding how a drug behaves in the body over time is crucial. This study determines its bioavailability, half-life, and peak concentration, which informs dosing regimens for further in vivo studies and provides an early indication of its potential for clinical translation.

Methodology:

-

Subjects: Male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.

-

Dosing: Administer a single dose of the test compound via two routes in separate cohorts: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

-

Blood Sampling: Collect small blood samples (e.g., ~100 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Sample Processing: Centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

PK Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability).

Overall Synthesis and Forward Look

The systematic application of these protocols will generate a robust pharmacological profile for 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine. The data will clarify its primary mechanism of action, identify secondary targets, characterize its behavioral effects, and provide an initial assessment of its safety and pharmacokinetic properties. This comprehensive dataset is the essential foundation for any further drug development efforts, enabling informed decisions about its potential therapeutic applications or its likelihood of posing a public health risk as a designer drug.

Caption: Logical overview of the complete pharmacological investigation.

References

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(10), 3059–3070. [Link]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology (Berl), 236(10), 3059-3070. [Link]

-

Wikipedia contributors. (2023). 2-Aminoindane. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminoindane - Wikipedia [en.wikipedia.org]

In Vitro Monoamine Oxidase Inhibition by 2-Aminoindane Analogs: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the in vitro inhibition of monoamine oxidase (MAO) by 2-aminoindane analogs. It is designed for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and psychiatric disorders. This document delves into the biochemical significance of MAO isoforms, the therapeutic promise of 2-aminoindane-based inhibitors, and the practical methodologies for their evaluation. We will dissect the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds and provide a detailed, field-proven protocol for a fluorometric in vitro MAO inhibition assay.

Introduction: The Critical Role of Monoamine Oxidase in Neuromodulation

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a pivotal role in the catabolism of monoamine neurotransmitters and neuromodulators.[1][2] The two principal isoforms, MAO-A and MAO-B, share approximately 70% sequence homology yet exhibit distinct substrate specificities and inhibitor sensitivities, a dichotomy that is fundamental to modern neuropharmacology.[3]

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant and anxiolytic drugs.[3]

-

MAO-B primarily catabolizes phenylethylamine and is critically involved in the breakdown of dopamine.[3] Consequently, selective MAO-B inhibitors are a cornerstone in the management of Parkinson's disease and are being investigated for their potential in treating other neurodegenerative conditions like Alzheimer's disease.[2][3]

The enzymatic action of MAO involves the oxidative deamination of its substrates, producing the corresponding aldehyde, ammonia, and hydrogen peroxide (H₂O₂). While essential for neurotransmitter homeostasis, excessive MAO activity can lead to increased oxidative stress through the overproduction of H₂O₂, contributing to neuronal damage. This has cemented MAO inhibitors as a crucial class of therapeutic agents.[4]

The 2-Aminoindane Scaffold: A Privileged Structure for MAO-B Inhibition

The 2-aminoindane framework represents a conformationally restricted analog of phenylethylamine, a substrate for MAO. This structural rigidity has proven to be highly advantageous in the design of potent and selective MAO inhibitors. The most prominent example is rasagiline (N-propargyl-1(R)-aminoindan) , a potent and irreversible MAO-B inhibitor widely used in the treatment of Parkinson's disease.[5][6] The major metabolite of rasagiline is 1-(R)-aminoindan, underscoring the significance of this core structure.[7]

The therapeutic efficacy of 2-aminoindane analogs is intrinsically linked to their ability to selectively inhibit MAO-B, thereby increasing synaptic dopamine concentrations and offering neuroprotective effects.[1][7] Understanding the structure-activity relationships (SAR) of this scaffold is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Key Structural Features and Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of 2-aminoindane analogs are dictated by specific structural modifications:

-

The N-Propargyl Group: The presence of a propargyl group on the nitrogen atom is a hallmark of many potent, irreversible MAO inhibitors, including rasagiline and selegiline.[5][] This group is essential for the mechanism-based inactivation of the enzyme, forming a covalent adduct with the FAD cofactor.[5]

-

Stereochemistry at C1: The stereochemistry of the amino group on the indane ring is a critical determinant of activity. For instance, the (R)-enantiomer of N-propargyl-1-aminoindan (rasagiline) is a significantly more potent inhibitor of MAO-B than its (S)-enantiomer.[5] This highlights the specific conformational requirements of the MAO-B active site.

-

Ring Substitutions: Modifications to the aromatic ring of the 2-aminoindane scaffold can modulate potency and selectivity. While a comprehensive SAR for a wide range of substituted 2-aminoindanes is an area of ongoing research, studies on related structures suggest that the position and nature of substituents can influence interactions with the active site and the entrance cavity of the enzyme.

Quantitative Assessment of MAO Inhibition: IC₅₀ Determination

The potency of a MAO inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for MAO-B over MAO-A is determined by the ratio of their respective IC₅₀ values (Selectivity Index = IC₅₀(MAO-A) / IC₅₀(MAO-B)).

| Compound | Target | IC₅₀ (nM) | Reference |

| Rasagiline (N-propargyl-1(R)-aminoindan) | MAO-A | 412 | [5] |

| MAO-B | 4.43 | [5] | |

| TVP1022 (N-propargyl-1(S)-aminoindan) | MAO-A | 11,000 | [5] |

| MAO-B | 16,800 | [5] | |

| Selegiline | MAO-A | 910 | [5] |

| MAO-B | 5.37 | [5] |

Table 1: In vitro IC₅₀ values for the inhibition of rat brain MAO-A and MAO-B by rasagiline, its (S)-enantiomer, and selegiline.[5]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This section provides a detailed, step-by-step protocol for determining the MAO inhibitory activity of 2-aminoindane analogs using a robust and high-throughput compatible fluorometric assay. The assay is based on the MAO-catalyzed conversion of the non-fluorescent substrate kynuramine to the highly fluorescent product 4-hydroxyquinoline.[1][9]

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Test 2-aminoindane analogs

-

Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Preparation of Solutions

-

Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.

-

Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B enzymes to their optimal working concentrations in the assay buffer. This concentration should be empirically determined to ensure a linear reaction rate over the desired assay time.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of kynuramine dihydrobromide in ultrapure water.

-

Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test 2-aminoindane analogs and reference inhibitors in DMSO.

Assay Procedure

-

Plate Setup: In a 96-well black microplate, add the following to the respective wells:

-

Blank Wells: Assay buffer only.

-

Control Wells (100% activity): Assay buffer, MAO enzyme solution, and DMSO (at the same final concentration as the test compound wells).

-